Welcome to the BenchChem Online Store!
molecular formula C8H10OS B2500754 1-Phenyl-2-sulfanylethan-1-ol CAS No. 28713-50-0

1-Phenyl-2-sulfanylethan-1-ol

Cat. No. B2500754
M. Wt: 154.23
InChI Key: GADYZKYNBSDWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04582594

Procedure details

1-mercapto-2-phenyl-2-ethanol was prepared from 1000 grams of styrene oxide, 567 grams of H2S and 10 mL of a 20 weight % NaOH solution in methanol. These reactants were pumped into a 1 gallon autoclave reactor and heated from 28° C. to 59° C. during a 1-hour period while the pressure rose from about 350 psig to about 500 psig. At the end of the 1-hour period an additional 20 mL of the NaOH in methanol solution was charged to the autoclave and the reaction mixture was reheated to about 60° C. (at 490 psig) during a 2 hour period. Thereafter, 50 mL of the NaOH/methanol solution was charged to the autoclave and the entire reaction mixture was heated to about 100° C. (at 490 psig) during a period of 50 minutes. Then 50 mL of methanol was added to the autoclave and heating at about 100° C. (400 psig) continued for about 1 hour. 1353 grams of the product, 1-mercapto-2-phenyl-2-ethanol, were recovered.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
567 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NaOH methanol
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[SH2:10].[OH-].[Na+].[OH-].[Na+].CO>CO>[SH:10][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
567 g
Type
reactant
Smiles
S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
NaOH methanol
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+].CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reactants were pumped into a 1 gallon autoclave reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated from 28° C. to 59° C. during a 1-hour period while the pressure
CUSTOM
Type
CUSTOM
Details
was reheated to about 60° C.
CUSTOM
Type
CUSTOM
Details
during a 2 hour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heating at about 100° C. (400 psig)
CUSTOM
Type
CUSTOM
Details
1353 grams of the product, 1-mercapto-2-phenyl-2-ethanol, were recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SCC(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.